molecular formula C18H20O5 B5624492 4-ethoxyphenyl (4-ethoxyphenoxy)acetate

4-ethoxyphenyl (4-ethoxyphenoxy)acetate

Cat. No. B5624492
M. Wt: 316.3 g/mol
InChI Key: GILWNDQTMCBSGQ-UHFFFAOYSA-N
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Description

4-ethoxyphenyl (4-ethoxyphenoxy)acetate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and potential applications in different fields.

Synthesis Analysis

  • Ethyl 2-diazo-3-oxopent-4-enoates are decomposed catalytically by rhodium(II) acetate, leading to the formation of compounds related to 4-ethoxyphenyl (4-ethoxyphenoxy)acetate (Taylor & Davies, 1983).
  • An efficient synthesis method for ethyl-2-(4-aminophenoxy) acetate, a precursor molecule, involves alkylation of 4-nitrophenol followed by selective reduction (Altowyan et al., 2022).

Molecular Structure Analysis

  • X-ray crystallography has been utilized to determine the structure of molecules closely related to 4-ethoxyphenyl (4-ethoxyphenoxy)acetate, providing insights into their molecular geometry (Kaur et al., 2012).

Chemical Reactions and Properties

  • Compounds similar to 4-ethoxyphenyl (4-ethoxyphenoxy)acetate have been studied for their reaction patterns and properties, such as the synthesis of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters (Taylor & Davies, 1983).

Physical Properties Analysis

  • The physical properties of related compounds, like crystallization and molecular packing, have been examined through techniques like X-ray crystallography and NMR spectroscopy (Kaur et al., 2012).

Chemical Properties Analysis

  • Detailed analysis of chemical properties, including the study of cooperative non-covalent interactions and quantum chemical parameters, provides insights into the behavior and potential applications of similar compounds (Altowyan et al., 2022).

properties

IUPAC Name

(4-ethoxyphenyl) 2-(4-ethoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-3-20-14-5-7-16(8-6-14)22-13-18(19)23-17-11-9-15(10-12-17)21-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILWNDQTMCBSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenyl (4-ethoxyphenoxy)acetate

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